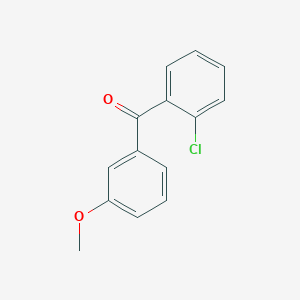
2-(2,2,2-Trifluoroetil)anilina
Descripción general
Descripción
2-(2,2,2-Trifluoroethyl)aniline is a chemical compound that has gained attention due to its promising applications in various scientific experiments. It is a volatile organic compound .
Synthesis Analysis
The synthesis of 2-(2,2,2-Trifluoroethyl)aniline involves several steps. One approach uses aryl halides in reaction with 2,2,2-trifluoroethylamine . Another approach uses amines through the reaction with trifluoroethylated reagents such as trifluoroethyl chloride . A copper-catalyzed one-pot synthesis method has also been developed .Molecular Structure Analysis
The molecular formula of 2-(2,2,2-Trifluoroethyl)aniline is C8H8F3N. The InChI code is 1S/C8H8F3N/c9-8(10,11)5-6-3-1-2-4-7(6)12/h1-4H,5,12H2 .Chemical Reactions Analysis
2-(2,2,2-Trifluoroethyl)aniline can undergo several chemical reactions. For instance, it can participate in N-trifluoroethylation reactions with 2,2,2-trifluoroethylamine hydrochloride . It can also undergo silver-catalyzed N-H insertions with 2,2,2-trifluorodiazoethane (CF3CHN2) .Physical And Chemical Properties Analysis
2-(2,2,2-Trifluoroethyl)aniline is a solid at ambient temperature . Its boiling point is 46-49°C . The molecular weight is 175.15 g/mol.Aplicaciones Científicas De Investigación
2-(2,2,2-Trifluoroetil)anilina: Un análisis exhaustivo de las aplicaciones de la investigación científica
Síntesis de fármacos: La this compound se utiliza en la síntesis de diversos compuestos farmacéuticos. Su exclusivo grupo trifluoroetil es valioso para crear moléculas con propiedades farmacocinéticas mejoradas. Por ejemplo, se ha utilizado en la síntesis de compuestos basados en piperidinio con posibles aplicaciones medicinales .
Reacciones de química orgánica: Este compuesto sirve como precursor en reacciones de síntesis orgánica, como la N-trifluoroetilación de anilinas catalizada por porfirina de hierro. Esta reacción utiliza this compound como fuente de flúor para la N-trifluoroetilación de anilinas, lo que es una modificación valiosa en la química orgánica .
Ciencia de materiales: En ciencia de materiales, la this compound participa en el desarrollo de polímeros fluorados. Estos polímeros exhiben propiedades únicas, como alta resistencia a solventes y productos químicos, lo que los hace adecuados para diversas aplicaciones, incluidos recubrimientos y dispositivos electrónicos .
Ingeniería de la estructura molecular: El grupo trifluoroetil en la this compound es fundamental en la ingeniería de la estructura molecular. Se ha utilizado para modificar la estructura molecular de los polímeros fluorados dieléctricos para mejorar su rendimiento de salida triboeléctrica .
Mecanismo De Acción
Target of Action
Mode of Action
It has been used in the iron porphyrin-catalyzed n-trifluoroethylation of anilines . In this process, the compound acts as a fluorine source, contributing its trifluoroethyl group during the reaction .
Biochemical Pathways
The compound is involved in the N-trifluoroethylation of anilines, a process that is part of synthetic organic chemistry . This reaction is conducted via cascade diazotization/N-trifluoroethylation reactions . The resulting N-trifluoroethylated anilines can be used as platform chemicals in various fields, including synthetic organic, medicinal, and agrochemistry .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
The compound’s contribution of its trifluoroethyl group in reactions can lead to the synthesis of various fluorinated compounds .
Action Environment
The compound’s reactions have been conducted in aqueous solutions, suggesting that the reaction environment can influence its activity .
Safety and Hazards
Direcciones Futuras
The future directions of 2-(2,2,2-Trifluoroethyl)aniline research could involve further exploration of its synthesis methods, chemical reactions, and applications in various scientific experiments. The development of new synthetic methods for the introduction of fluorine and fluorous functional groups is an emerging field in synthetic organic chemistry .
Propiedades
IUPAC Name |
2-(2,2,2-trifluoroethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c9-8(10,11)5-6-3-1-2-4-7(6)12/h1-4H,5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESMBUMMTXSJRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00612465 | |
| Record name | 2-(2,2,2-Trifluoroethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00612465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57631-04-6 | |
| Record name | 2-(2,2,2-Trifluoroethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00612465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,2,2-trifluoroethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![cis-4-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358970.png)
![cis-4-[2-(3-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358971.png)











